molecular formula C9H12O2 B12442188 (E,E)-allyl sorbate CAS No. 30895-79-5

(E,E)-allyl sorbate

Cat. No.: B12442188
CAS No.: 30895-79-5
M. Wt: 152.19 g/mol
InChI Key: CVNZYQJBZIJLCL-UHFFFAOYSA-N
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Description

(E,E)-Allyl sorbate is an organic compound that belongs to the family of sorbates. It is characterized by its conjugated diene structure, which consists of two double bonds in the E,E-configuration. This compound is known for its applications in various fields, including food preservation, polymer chemistry, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E,E)-Allyl sorbate can be synthesized through several methods. One common approach involves the esterification of sorbic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with allyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (E,E)-Allyl sorbate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield saturated esters.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E,E)-Allyl sorbate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in polymerization reactions to produce various polymers with unique properties.

    Biology: The compound is studied for its potential antimicrobial properties, making it useful in food preservation and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cells.

    Industry: this compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (E,E)-allyl sorbate involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death. In anticancer research, it is believed to interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

    Potassium sorbate: A widely used food preservative with similar antimicrobial properties.

    Sorbic acid: The parent compound of (E,E)-allyl sorbate, used in food preservation and cosmetics.

    Ethyl sorbate: Another ester of sorbic acid, used in similar applications.

Uniqueness: this compound is unique due to its conjugated diene structure, which imparts distinct chemical reactivity compared to other sorbates. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry.

Properties

IUPAC Name

prop-2-enyl hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNZYQJBZIJLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864080
Record name Allyl 2,4-hexadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30895-79-5
Record name Allyl 2,4-hexadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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